molecular formula C21H20N2O5S3 B2384751 Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2-carboxylate CAS No. 1100761-19-0

Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2-carboxylate

Cat. No.: B2384751
CAS No.: 1100761-19-0
M. Wt: 476.58
InChI Key: RYSKKLUOUGURKZ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Pyrrolidine is a five-membered ring nitrogen heterocycle, widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .


Molecular Structure Analysis

Thiophene has a five-membered ring structure with one sulfur atom . Pyrrolidine also has a five-membered ring structure, but with one nitrogen atom .


Chemical Reactions Analysis

Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Novel Synthesis Routes and Derivatives

Researchers have explored novel synthesis routes to create diverse chemical structures, including piperidines, pyrrolizidines, indolizidines, and quinolizidines, utilizing similar compounds. These pathways involve conjugate additions, intramolecular acylation, and tautomerization processes, showcasing the flexibility of related chemical frameworks for generating bioactive molecules and potential therapeutic agents (Back & Nakajima, 2000).

Pharmacological Characterization

In pharmacological studies, structurally related compounds have been characterized for their affinity towards various receptors, illustrating their potential in drug discovery. For example, compounds with similar structural motifs have been evaluated as κ-opioid receptor antagonists, indicating their utility in developing treatments for depression and addiction disorders (Grimwood et al., 2011).

Microwave-Assisted Synthesis

The use of microwave irradiation has been applied to synthesize new tetrahydrobenzo[b]thiophene derivatives and related compounds, demonstrating the efficiency of modern synthetic techniques in creating complex molecules with potential biological activity (Abdalha et al., 2011).

Antimicrobial Activity

Compounds within this chemical family have shown interesting antimicrobial activity against various bacterial and fungal strains, including M. tuberculosis. This suggests their potential as starting points for the development of new antimicrobial agents (Nural et al., 2018).

Functionalized Isoxazoles

Efforts to synthesize highly functionalized isoxazoles using related scaffolds have been documented. These endeavors highlight the compound's versatility in accessing diverse chemical spaces, useful for material science and pharmaceutical development (Ruano, Fajardo, & Martín, 2005).

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on their specific structure and the biological target they interact with .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

methyl 5-phenyl-3-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S3/c1-28-21(25)19-15(13-17(30-19)14-7-3-2-4-8-14)22-20(24)16-9-5-11-23(16)31(26,27)18-10-6-12-29-18/h2-4,6-8,10,12-13,16H,5,9,11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSKKLUOUGURKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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